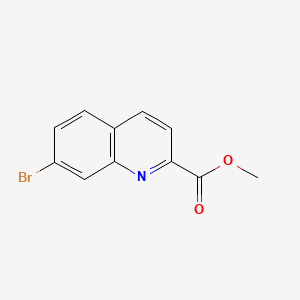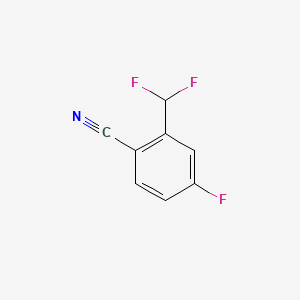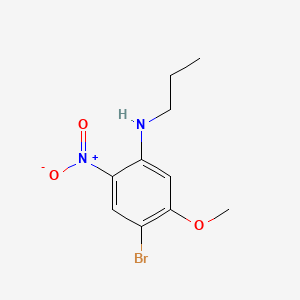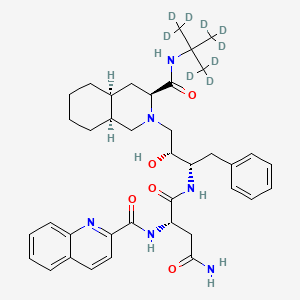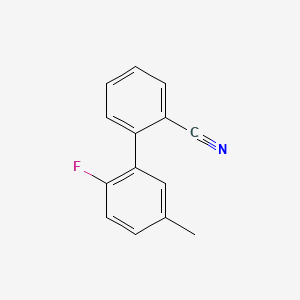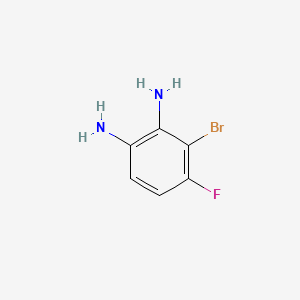
6-(Trifluoromethoxy)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)quinoline hydrochloride is a chemical compound with the molecular formula C10H7ClF3NO . It has a molecular weight of 249.62 . This compound is used in scientific research and offers immense potential in various fields, including drug discovery, material science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethoxy)quinoline hydrochloride consists of a quinoline core with a trifluoromethoxy group attached at the 6th position . The InChI code for this compound is 1S/C10H6F3NO.ClH/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethoxy)quinoline hydrochloride include a molecular weight of 249.62 and a molecular formula of C10H7ClF3NO .Aplicaciones Científicas De Investigación
Spectral and Electronic Properties
Research on the electronic absorption spectra and DFT calculations of α- and γ-pyrone derivatives, including those related to 6-(trifluoromethoxy)quinoline, provides insights into their electronic structures and reactivity. Hassan et al. (2014) conducted a study on various quinoline derivatives, assessing their spectral properties in different solvents and providing a basis for understanding the electronic behavior of these compounds Hassan et al., 2014.
Photoinduced Properties
Quinoline derivatives, including those with trifluoromethoxy groups, have been explored for their photoexcitation dynamics, particularly in the context of polymer films for potential optoelectronic applications. Mehata (2018) examined the photoexcitation dynamics of 6-hydroxyquinoline doped in various polymer films, revealing the influence of the polymer environment on the fluorescence properties, which could be relevant for materials based on 6-(trifluoromethoxy)quinoline hydrochloride Mehata, 2018.
Anticancer Activity
The synthesis and evaluation of quinoline derivatives, including modifications at the 6-position, for their cytotoxic activity against cancer cell lines is another area of interest. Kadela et al. (2016) synthesized a series of 5,8-quinolinedione derivatives with varying alkoxy groups, demonstrating enhanced cytotoxicity compared to standard compounds, suggesting potential anticancer applications for 6-(trifluoromethoxy)quinoline derivatives Kadela et al., 2016.
Corrosion Inhibition
The application of quinoline derivatives in corrosion inhibition has been investigated, with studies showing that certain derivatives can act as effective inhibitors for metal surfaces. Lgaz et al. (2017) explored the inhibition properties of quinoline derivatives for mild steel in hydrochloric acid, finding that these compounds exhibit excellent inhibition efficiency, potentially extending to 6-(trifluoromethoxy)quinoline derivatives Lgaz et al., 2017.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives, including those with substitutions at the 6-position, has been assessed in various studies. Vaghasiya et al. (2014) synthesized and evaluated 6-substituted quinoline derivatives for their in vitro antimicrobial activity, demonstrating significant efficacy against a range of bacteria and fungi, which could be relevant for compounds like 6-(trifluoromethoxy)quinoline hydrochloride Vaghasiya et al., 2014.
Safety and Hazards
Propiedades
IUPAC Name |
6-(trifluoromethoxy)quinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO.ClH/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYBRJPHNSMIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682432 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)quinoline hydrochloride | |
CAS RN |
1215206-34-0 |
Source


|
| Record name | Quinoline, 6-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

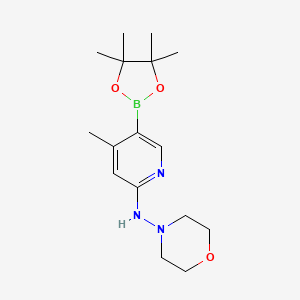

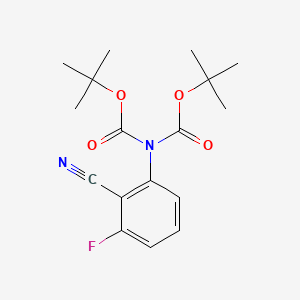


![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)
